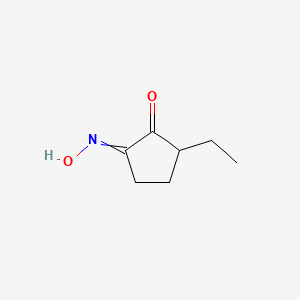![molecular formula C14H13ClN2O4S B14603329 Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- CAS No. 61154-70-9](/img/structure/B14603329.png)
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- is a complex organic compound with a molecular formula of C14H13ClN2O4S. This compound is characterized by the presence of an acetic acid moiety linked to a sulfonyl group, which is further connected to a substituted phenyl ring. The compound’s structure includes an amino group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 2-amino-5-chlorobenzophenone with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the amino and chlorine groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzophenone: A precursor in the synthesis of the target compound.
Sulfonamides: Compounds with similar sulfonyl groups, used as antimicrobial agents.
Benzophenone Derivatives: Compounds with similar structural features, used in various chemical applications.
Uniqueness
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
61154-70-9 |
|---|---|
Formule moléculaire |
C14H13ClN2O4S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-[(2-amino-5-chlorophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-6-7-12(16)13(8-10)17(11-4-2-1-3-5-11)22(20,21)9-14(18)19/h1-8H,9,16H2,(H,18,19) |
Clé InChI |
XWMNHRQZJJGDGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Cl)N)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)




